Drug-Likeness and Permeability Profile vs. Unsubstituted Phenoxyacetamide Scaffold
The target compound's computed physicochemical profile places it within favorable drug-like space compared to the minimal phenoxyacetamide scaffold. The 4-fluorophenoxy motif is a recognized bioisostere that enhances metabolic stability and membrane permeability relative to unsubstituted phenoxy groups [1]. The methylthio (SMe) substituent on the phenyl ring increases lipophilicity and provides unique sulfur-mediated interactions not possible with methyl, methoxy, or unsubstituted analogs [2]. The computed XLogP3 of 2.7 and topological polar surface area of 83.9 Ų place the compound within the CNS-accessible range (tPSA < 90 Ų) and within Lipinski Rule of 5 boundaries [3].
| Evidence Dimension | Computed drug-likeness parameters (XLogP3, tPSA, HBD, HBA) and structural features |
|---|---|
| Target Compound Data | XLogP3 = 2.7; tPSA = 83.9 Ų; HBD = 2; HBA = 5; MW = 335.4 g/mol; contains 4-F-phenoxy and 4-SMe-phenyl motifs [3] |
| Comparator Or Baseline | Unsubstituted phenoxyacetamide scaffold (CAS 621-88-5): MW 169.6; tPSA ≈ 52.3; lacks fluorophenoxy and methylthio motifs; no CNS-permeability optimization |
| Quantified Difference | Target compound has approximately 2x higher MW and 1.6x larger tPSA than the parent scaffold; introduction of 4-F and 4-SMe structural features enables CNS-range permeability and sulfur-specific intermolecular interactions not present in comparator |
| Conditions | Computed properties from PubChem (release 2021.05.07); structural comparison at the 2D scaffold level [3] |
Why This Matters
For CNS-targeted screening libraries, compounds with tPSA < 90 Ų are preferred for blood-brain barrier penetration potential; the target compound's structural features (F, SMe) offer an underexplored chemical diversity vector compared to common methyl- or methoxy-substituted screening compounds.
- [1] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37:320-330. (Review on fluorophenoxy benefits) View Source
- [2] Ilardi EA, Vitaku E, Njardarson JT. Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug design and discovery. J Med Chem. 2014;57:2832-2842. (Analysis of S-containing motifs in approved drugs) View Source
- [3] PubChem Compound Summary, CID 71803801. Computed properties: XLogP3, tPSA, HBD, HBA. National Center for Biotechnology Information. View Source
